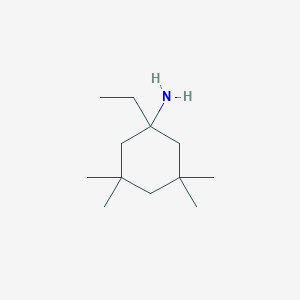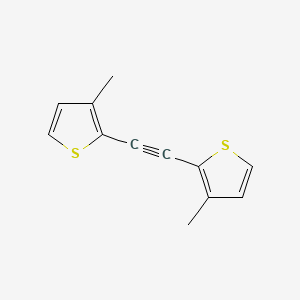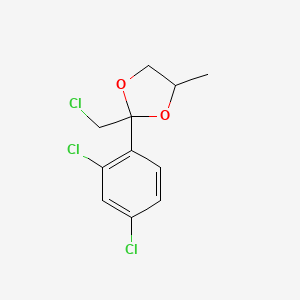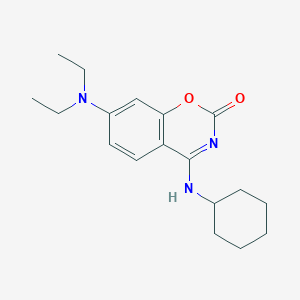
N-Cyclopropyl-2'-deoxyguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopropyl-2’-deoxyguanosine is a modified nucleoside analog derived from 2’-deoxyguanosine, where a cyclopropyl group is attached to the nitrogen atom at the N2 position of the guanine base
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-2’-deoxyguanosine typically involves the cyclopropylation of 2’-deoxyguanosine. One common method is the reaction of 2’-deoxyguanosine with cyclopropylboronic acid in the presence of a copper catalyst, such as copper(II) acetate, and a ligand like 2,2’-bipyridine . The reaction is carried out in an organic solvent like dichloroethane under an air atmosphere, yielding the desired N-cyclopropyl derivative.
Industrial Production Methods: Industrial production of N-Cyclopropyl-2’-deoxyguanosine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: N-Cyclopropyl-2’-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the cyclopropyl group or the guanine base.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopropyl-8-oxo-2’-deoxyguanosine, while substitution reactions can produce various N-substituted derivatives.
Aplicaciones Científicas De Investigación
N-Cyclopropyl-2’-deoxyguanosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound serves as a probe to study DNA-protein interactions and DNA repair mechanisms.
Industry: The compound is used in the production of modified oligonucleotides for therapeutic and diagnostic purposes
Mecanismo De Acción
The mechanism of action of N-Cyclopropyl-2’-deoxyguanosine involves its incorporation into DNA, where it can form stable adducts with DNA bases. This incorporation can disrupt normal DNA replication and repair processes, leading to cytotoxic effects. The cyclopropyl group imposes conformational rigidity on the molecule, enhancing its binding affinity to DNA and increasing its metabolic stability .
Comparación Con Compuestos Similares
2’-Deoxyguanosine: The parent compound without the cyclopropyl modification.
8-Oxo-2’-deoxyguanosine: An oxidized derivative of 2’-deoxyguanosine.
N2-Methyl-2’-deoxyguanosine: Another N2-substituted analog with a methyl group instead of a cyclopropyl group.
Uniqueness: N-Cyclopropyl-2’-deoxyguanosine is unique due to the presence of the cyclopropyl group, which imparts distinct structural and chemical properties. This modification enhances the compound’s stability and binding affinity, making it a valuable tool in biochemical and medicinal research .
Propiedades
Número CAS |
372161-00-7 |
|---|---|
Fórmula molecular |
C13H17N5O4 |
Peso molecular |
307.31 g/mol |
Nombre IUPAC |
2-(cyclopropylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C13H17N5O4/c19-4-8-7(20)3-9(22-8)18-5-14-10-11(18)16-13(17-12(10)21)15-6-1-2-6/h5-9,19-20H,1-4H2,(H2,15,16,17,21)/t7-,8+,9+/m0/s1 |
Clave InChI |
AEWBGGLEZFUTPL-DJLDLDEBSA-N |
SMILES isomérico |
C1CC1NC2=NC3=C(C(=O)N2)N=CN3[C@H]4C[C@@H]([C@H](O4)CO)O |
SMILES canónico |
C1CC1NC2=NC3=C(C(=O)N2)N=CN3C4CC(C(O4)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14235192.png)
![4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid](/img/structure/B14235193.png)
![6-Chloro-N-[5-(2-cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235194.png)


![(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B14235205.png)


![2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid](/img/structure/B14235223.png)



![5-[(3-Methylphenoxy)methyl]furan-2(5H)-one](/img/structure/B14235229.png)

